molecular formula C8H3ClINO2 B8679437 6-Chloro-5-iodoindoline-2,3-dione

6-Chloro-5-iodoindoline-2,3-dione

Cat. No.: B8679437
M. Wt: 307.47 g/mol
InChI Key: WWGDYSOUORKVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-iodoindoline-2,3-dione is a halogenated derivative of isatin (indoline-2,3-dione), a privileged scaffold in medicinal chemistry and drug discovery. This compound integrates two distinct halogen substituents—chloro and iodo—which are known to significantly influence a molecule's biological activity, binding affinity, and metabolic stability. The isatin core is extensively documented for its diverse pharmacological properties, including anticonvulsant , anticancer , and antimicrobial activities . Research on closely related analogues provides strong evidence for its potential application. For instance, a 5-iodoindoline-2,3-dione derivative has demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test . Furthermore, isatin-based structures are recognized as potent inhibitors of enzymes like α-glucosidase and α-amylase, making them valuable candidates for investigating new approaches to type 2 diabetes . The molecular structure of such compounds, often characterized by a planar indoline ring system, is crucial for its interactions with biological targets . The presence of both chloro and iodo groups on the aromatic ring makes this compound a versatile and valuable synthetic intermediate for further chemical exploration, including the development of novel heterocyclic compounds and molecular hybrids for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C8H3ClINO2

Molecular Weight

307.47 g/mol

IUPAC Name

6-chloro-5-iodo-1H-indole-2,3-dione

InChI

InChI=1S/C8H3ClINO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)

InChI Key

WWGDYSOUORKVHR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)NC(=O)C2=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 5 Iodoindoline 2,3 Dione and Analogues

Reactivity at the C-3 Carbonyl Group

The C-3 carbonyl group of isatins is highly reactive and participates in a variety of chemical transformations. researchgate.net This reactivity is attributed to the electrophilic nature of the carbon atom, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The C-3 carbonyl group of isatins readily undergoes nucleophilic addition reactions. beilstein-journals.org This reactivity allows for the introduction of a wide range of substituents at the C-3 position, leading to the formation of diverse 3-substituted oxindole (B195798) derivatives. beilstein-journals.org For instance, the reaction of isatins with various nucleophiles can lead to the formation of 3-hydroxy-3-substituted oxindoles.

Spiro-Annulation Processes

Isatins are valuable precursors for the synthesis of spirooxindoles, a class of compounds with significant pharmacological activities. nih.gov Spiro-annulation reactions involve the formation of a new ring system that shares a single atom (the spiro atom) with the indoline-2,3-dione core. These reactions often proceed through the C-3 carbonyl group. nih.gov

One approach involves the [3+3] spiroannulation of Morita–Baylis–Hillman (MBH) adducts of isatin (B1672199) derivatives with anthracene, mediated by K-10 clay, to produce 3-spirooxindole fluorescent derivatives. acs.org Another method utilizes a base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates to synthesize phosphoryl-substituted spiro-1,3-dioxolane oxindoles. nih.gov Furthermore, enantioselective [3+2] annulation of isatin-derived MBH carbonates with 3-nitroindoles, catalyzed by a chiral DMAP-thiourea bifunctional catalyst, yields polycyclic spirooxindoles. rsc.org

A study detailed the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives through the condensation of 5-iodo- and 7-chloro-substituted isatins with 2-aminonorbornene (B1216617) carboxamides. nih.gov This reaction highlights the utility of halogenated isatins in constructing complex spirocyclic systems.

The following table summarizes some examples of spiro-annulation reactions involving isatin analogues:

ReactantsCatalyst/ConditionsProductReference
Isatin-derived MBH adducts, AnthraceneK-10 clay, 120 °C3-Spirooxindole fluorescent derivatives acs.org
Isatins, (3-Hydroxyprop-1-yn-1-yl)phosphonatest-BuOLiPhosphoryl substituted spiro-1,3-dioxolane oxindoles nih.gov
Isatin-derived MBH carbonates, 3-NitroindolesChiral DMAP-thioureaPolycyclic spirooxindoles rsc.org
5-Iodo- and 7-chloro-substituted isatins, 2-Aminonorbornene carboxamidesAlum, EtOH, refluxSpiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones nih.gov
Isatoic anhydride, 3-Amino-6-chloro-7-methyl-1,4,2-benzodithiazine 1,1-dioxide-6′-Chloro-7′-methyl-1′,1′-dioxospiro[4H-benzo[d] beilstein-journals.orgCurrent time information in Le Flore County, US.acs.orgoxadiazocine-4,3′(2′H)- Current time information in Le Flore County, US.researchgate.netorganic-chemistry.orgbenzodithiazine]-2,6(1H,5H)dione nih.gov

Condensation Reactions (e.g., Schiff Base Formation)

The C-3 carbonyl group of 6-chloro-5-iodoindoline-2,3-dione and its analogues can undergo condensation reactions with primary amines to form Schiff bases (imines). researchgate.netnih.gov These reactions are fundamental in the synthesis of a wide variety of heterocyclic compounds. rdd.edu.iqresearchgate.net The formation of a Schiff base involves the nucleophilic attack of the primary amine on the C-3 carbonyl carbon, followed by dehydration.

For example, isatin can be condensed with p-aminoacetophenone to yield a Schiff base, which can then be used in subsequent reactions to create more complex molecules like pyrazoline derivatives. researchgate.netrdd.edu.iq The synthesis of Schiff bases from various substituted anilines and acetophenones has also been reported. researchgate.net These Schiff bases and their metal complexes often exhibit a range of biological activities. nih.govnih.gov

Electrophilic Aromatic Substitution on the Halogenated Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental process for introducing substituents onto aromatic systems. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The existing chloro and iodo substituents on the ring will direct incoming electrophiles to specific positions, influencing the regioselectivity of the reaction.

In a typical EAS mechanism, a strong electrophile attacks the π-electron system of the benzene ring, leading to the formation of a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com For halogenation, a Lewis acid catalyst like AlCl₃ or FeCl₃ is often required to activate the halogen, making it a more potent electrophile. libretexts.orgyoutube.com The nature of the substituents already present on the aromatic ring determines the rate and orientation of further substitution. byjus.com For instance, the -NH group in aniline (B41778) is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com

Oxidative and Reductive Transformations of the Indoline-2,3-dione System

The indoline-2,3-dione system can undergo both oxidative and reductive transformations. The oxidation of indoles is a common method for synthesizing 2-oxindoles and indolin-3-ones. researchgate.netacs.org Various oxidizing agents can be employed for this purpose.

Conversely, the reduction of the C-3 carbonyl group of isatin derivatives can lead to the formation of 3-hydroxyoxindoles or oxindoles. For example, the reduction of 6-chloro-5-(2-chloroethyl)isatin to 6-chloro-5-(2-chloroethyl)oxindole has been achieved using sodium borohydride (B1222165) in the presence of triethylsilyl hydride. researchgate.net This one-pot process avoids the isolation of potentially hazardous intermediates. The synthesis of various indoline (B122111) derivatives can be achieved through different catalytic methods, including palladium-catalyzed and nickel/photoredox-catalyzed reactions. organic-chemistry.org

Ring Expansion and Rearrangement Reactions

Isatins can undergo ring expansion and rearrangement reactions to form larger heterocyclic systems, such as quinolines and quinazolinones. researchgate.netorganic-chemistry.org These reactions often involve the initial reaction at the C-3 carbonyl group followed by a series of bond-breaking and bond-forming steps.

One-carbon homologation of isatins can lead to the formation of a 2-quinolinone core. acs.orgacs.org A Lewis acid-mediated approach has been developed for this transformation with high regioselectivity. acs.org Another method involves the reaction of isatins with in situ generated α-aryldiazomethanes to produce viridicatin (B94306) alkaloids, which are 3-hydroxy-4-arylquinolin-2(1H)-ones. organic-chemistry.org A two-carbon ring expansion of isatin has also been reported, leading to the construction of a dibenzo[b,d]azepin-6-one scaffold. rsc.org

Furthermore, photochemically mediated ring expansion of indoles with chlorodiazirines provides access to quinolinium salts. nih.gov Regiodivergent ring expansion of oxindoles can also be achieved to synthesize different quinolinone isomers from a common starting material. nih.gov

Friedel-Crafts and Aldol Condensation Reactions

The C3-carbonyl group of the indoline-2,3-dione scaffold is highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is the basis for its participation in a variety of condensation reactions, including Friedel-Crafts and Aldol-type additions. nih.govnih.gov

In a general sense, the Friedel-Crafts reaction of isatins involves the Lewis acid-catalyzed reaction with aromatic compounds. The Lewis acid, such as aluminum chloride (AlCl₃), activates the C3-carbonyl group, enhancing its electrophilicity and facilitating the attack by an electron-rich aromatic ring. rsc.orgnih.gov This typically results in the formation of 3-aryl-3-hydroxyindolin-2-ones. While this reaction is well-documented for isatin and various substituted derivatives, specific studies detailing the Friedel-Crafts reaction of this compound with arenes are not readily found in the current body of scientific literature.

Similarly, the Aldol condensation of isatins involves the reaction of the C3-carbonyl group with an enol or enolate, typically generated from ketones or aldehydes under basic or acidic conditions. researchgate.netresearchgate.net This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form a conjugated system. The Claisen-Schmidt condensation, a type of crossed Aldol reaction, has been reported for various isatin derivatives with aryl ketones. However, specific examples and detailed research findings for the Aldol condensation of this compound are not available.

Influence of Halogen Substituents (Chlorine and Iodine) on Reactivity Profiles and Reaction Pathways

The presence and nature of halogen substituents on the aromatic ring of indoline-2,3-dione significantly influence its reactivity. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). lumenlearning.comlibretexts.org

A study on the redox behavior of various halogenated isatin derivatives indicated that the number and position of halogen substituents significantly affect the electrochemical processes. researchgate.net Dihalogenated derivatives showed different redox profiles compared to their monohalogenated counterparts. This suggests that the combined electronic effects of the chlorine at the 6-position and iodine at the 5-position in the title compound would create a unique electronic environment, likely leading to a distinct reactivity profile. However, without specific experimental data, a precise description of the reaction pathways for this compound remains speculative.

Kinetic and Thermodynamic Aspects of Indoline-2,3-dione Reactions

The outcome of chemical reactions involving substituted indoline-2,3-diones can be governed by either kinetic or thermodynamic control. researchgate.net Under kinetic control , the major product is the one that is formed fastest, possessing the lowest activation energy. Conversely, under thermodynamic control , the major product is the most stable one, representing the lowest energy state. researchgate.net Reaction conditions such as temperature, solvent, and reaction time play a crucial role in determining which pathway is favored.

For instance, in the reaction of isatin with certain amines, the formation of different stereoisomers (E/Z) can be controlled by temperature, where one isomer is the kinetic product and the other is the thermodynamic product. researchgate.net This highlights the delicate balance between the rates of formation and the relative stabilities of the products.

While general thermodynamic data for the parent compound, indole (B1671886), and its hydrodenitrogenation products are available, specific kinetic and thermodynamic parameters for reactions involving this compound have not been reported. dntb.gov.ua The electron-withdrawing nature of the chloro and iodo substituents would undoubtedly influence the energies of the transition states and intermediates in its reactions, thereby affecting both the kinetic and thermodynamic parameters. However, a quantitative analysis is not possible without dedicated experimental studies.

Derivatization and Functionalization Strategies of Halogenated Indoline-2,3-dione Frameworks

The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic motif renowned for its synthetic versatility and presence in a multitude of biologically active compounds. The introduction of halogen atoms, such as in this compound, further enhances its utility as a building block by providing specific sites for functionalization and modifying its electronic properties. The reactivity of the isatin core can be selectively targeted at several positions: the nitrogen atom (N-1), the two carbonyl groups (C-2 and C-3), and the aromatic ring. This article focuses exclusively on the derivatization and functionalization strategies applicable to the this compound framework, drawing upon established methodologies for halogenated isatins.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, offering insights into the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

At present, specific ¹H NMR spectral data for 6-Chloro-5-iodoindoline-2,3-dione is not available in publicly accessible scientific literature. The anticipated spectrum would, however, exhibit characteristic signals corresponding to the aromatic protons and the N-H proton of the indoline (B122111) ring system. The precise chemical shifts and coupling constants of these protons would be influenced by the electronic effects of the chloro and iodo substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, dedicated ¹³C NMR data for this compound has not been reported in available scientific literature. A theoretical analysis would predict distinct signals for each of the eight carbon atoms in the molecule, including the two carbonyl carbons of the dione (B5365651) functionality and the six carbons of the substituted benzene (B151609) ring. The positions of these signals would be diagnostic of the electronic environment created by the halogen substituents.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are crucial. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide long-range correlation data, linking protons to carbons over two to three bonds, which is vital for confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While the specific IR spectrum for this compound is not documented in the searched literature, the characteristic absorption bands for the dione and amine functionalities would be expected. These would include strong carbonyl (C=O) stretching vibrations, typically in the range of 1700-1800 cm⁻¹, and N-H stretching vibrations around 3200-3400 cm⁻¹. The presence of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In the absence of published experimental data, a theoretical calculation of the molecular weight would provide a target for experimental verification. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one chlorine atom and one iodine atom, further confirming its elemental composition.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. For this compound, UPLC-MS would be instrumental in assessing its purity and monitoring reaction progress during its synthesis. The UPLC system, with its sub-2 µm particle columns, allows for higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.

When coupled with a mass spectrometer, each component eluting from the UPLC column is ionized and its mass-to-charge ratio is determined. This provides unequivocal identification of the target compound and any impurities or byproducts. For instance, in the analysis of indole (B1671886) metabolites, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has been effectively used for their quantification in biological matrices. nih.gov While specific UPLC-MS data for this compound is not publicly available, the availability of LC-MS and UPLC data for the related 6-Iodoindoline-2,3-dione suggests that this is a standard characterization technique for this class of compounds. The expected UPLC-MS analysis of this compound would yield a precise retention time and a mass spectrum corresponding to its molecular weight, confirming its identity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although the crystal structure of this compound has not been specifically reported, analysis of closely related structures, such as 6-Chloro-1H-indole-2,3-dione and 5-Chloroindoline-2,3-dione, provides significant insights into its expected solid-state conformation. nih.govd-nb.info

These structures are generally planar, with the non-hydrogen atoms showing minimal deviation from the mean plane of the molecule. nih.govd-nb.inforesearchgate.netresearchgate.net Intermolecular interactions, particularly N—H⋯O hydrogen bonds, are a common feature, leading to the formation of chains or layers in the crystal lattice. nih.govd-nb.inforesearchgate.netresearchgate.net For example, in the crystal of 6-Chloro-1H-indole-2,3-dione, molecules are linked by N—H⋯O hydrogen bonds, forming chains that are further connected by C—H⋯O interactions. nih.govresearchgate.net

The table below presents crystallographic data for related chloro-substituted indoline-2,3-diones, which can be used to anticipate the structural parameters of this compound.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
6-Chloro-1H-indole-2,3-dioneC₈H₄ClNO₂MonoclinicP2₁/n4.037(3)8.809(5)19.463(12) nih.govresearchgate.net
5-Chloroindoline-2,3-dioneC₈H₄ClNO₂OrthorhombicPca2₁24.706(5)5.6890(11)5.209(1) d-nb.inforesearchgate.netnih.gov

Based on these related structures, it is expected that this compound will also exhibit a planar molecular geometry and engage in similar hydrogen bonding patterns, influencing its crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of isatin (B1672199) and its derivatives typically displays absorption bands corresponding to π → π* and n → π* transitions. nih.gov The aromatic ring and the dicarbonyl system of the indoline-2,3-dione core are the primary chromophores.

For isatin itself, absorption maxima are observed in the range of 260-350 nm, attributed to π → π* transitions of the aromatic system. nih.gov A weaker absorption band can also be seen at longer wavelengths (350-600 nm), which is associated with n → π* transitions of the carbonyl groups and intramolecular charge transfer. nih.gov The introduction of halogen substituents, such as chloro and iodo groups, onto the aromatic ring of the isatin core is expected to cause a bathochromic (red) shift in the absorption maxima due to their electronic effects on the chromophore. jetir.org

A validated UV-Visible spectrophotometric method for the quantification of isatin has been developed, with an absorption maximum detected at 295 nm in methanol. ymerdigital.com For this compound, one would anticipate a similar spectrum, with the positions and intensities of the absorption bands influenced by the specific halogen substituents.

Circular Dichroism (CD) Spectroscopy for Chiral Aspects of Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the stereochemical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, its derivatives can be synthesized to contain stereogenic centers, making them amenable to CD analysis.

The application of CD spectroscopy, particularly the exciton (B1674681) chirality method, is a powerful tool for determining the absolute configuration of chiral compounds. researchgate.net This method is applicable when a molecule contains two or more chromophores that are spatially close, leading to through-space electronic interactions. The resulting CD spectrum shows a characteristic "couplet" of two bands with opposite signs, the sign of which can be correlated to the absolute stereochemistry of the molecule. researchgate.net

For chiral derivatives of this compound, the indoline-2,3-dione moiety would act as a chromophore. If another chromophore is introduced through derivatization, the interaction between these groups would give rise to a CD signal. The study of chiral isatin hydrazones, for example, has utilized UV-Vis and other spectroscopic methods to investigate their chiroptical properties. nih.gov Therefore, CD spectroscopy would be a critical tool for elucidating the three-dimensional structure and absolute configuration of any chiral derivatives of this compound.

Computational and Theoretical Investigations of 6 Chloro 5 Iodoindoline 2,3 Dione and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isatin (B1672199) and its derivatives, DFT calculations provide valuable information on their stability, electronic transitions, and reactivity.

Studies on halogenated isatin derivatives have shown that the introduction of halogens significantly influences the electronic structure and stability of the molecule. jetir.org Halogenation, such as the inclusion of chlorine and iodine in 6-Chloro-5-iodoindoline-2,3-dione, can increase lipophilicity, which may lead to greater permeability across lipid membranes and enhanced biological activity. jetir.org The electronegativity of halogens can also result in improved binding affinity, metabolic stability, and selectivity. jetir.org

DFT calculations have been employed to analyze the geometric and energetic properties of various 5-substituted isatin derivatives. researchgate.netresearchgate.netuokerbala.edu.iquokerbala.edu.iq These studies often focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as the energy gap between them is a critical parameter for determining molecular reactivity. uokerbala.edu.iquokerbala.edu.iq A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted isatins, it has been observed that different substituents at the 5-position can decrease the HOMO-LUMO energy gap, leading to less stable but potentially more reactive molecules. uokerbala.edu.iquokerbala.edu.iq

The table below summarizes key findings from DFT studies on isatin and its halogenated analogues.

Parameter Influence of Halogen Substitution Significance Citation
Stability Can be influenced by the nature and position of the halogen.Affects the compound's shelf-life and in vivo behavior. jetir.org
Electronic Structure Alters the HOMO-LUMO energy gap and electron density distribution.Determines the molecule's reactivity and potential for interactions. jetir.orguokerbala.edu.iquokerbala.edu.iq
Lipophilicity Generally increased with halogenation.Enhances membrane permeability and can improve bioavailability. jetir.org
Reactivity A smaller HOMO-LUMO gap suggests higher reactivity.Important for predicting chemical reactions and biological activity. uokerbala.edu.iquokerbala.edu.iq

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Isatin and its derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govnih.govnih.govacs.orgnih.govmdpi.comfarmaceut.orgresearchgate.netmdpi.com These studies have identified isatin-based compounds as potential inhibitors for targets such as monoamine oxidase (MAO), cyclin-dependent kinases (CDKs), and various proteases. nih.govmdpi.comnih.gov

The process typically involves preparing the 3D structures of both the ligand and the target protein. nih.gov Docking software then systematically explores possible binding poses and scores them based on a scoring function that estimates the binding affinity. nih.govnih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.govmdpi.com

For example, docking studies of isatin derivatives with MAO have shown that the isatin moiety can interact with the substrate cavity of the enzyme. acs.org The specific substitutions on the isatin ring, such as the chloro and iodo groups in this compound, can significantly influence the binding affinity and selectivity for different MAO isoforms (MAO-A and MAO-B). acs.org Similarly, docking studies with CDKs have shown that isatin derivatives can form hydrogen bonds with key residues in the ATP-binding pocket. mdpi.com

The table below presents a summary of molecular docking studies on isatin analogues with various protein targets.

Protein Target Key Findings from Docking Studies Potential Therapeutic Application Citation
Monoamine Oxidase (MAO) Isatin derivatives can bind to the active site, with substitutions influencing selectivity for MAO-A or MAO-B.Antidepressant, neuroprotective agents. nih.govacs.org
Cyclin-Dependent Kinases (CDKs) Isatin derivatives can form hydrogen bonds with key residues in the ATP-binding pocket.Anticancer agents. mdpi.com
SARS Coronavirus 3CL Protease Isatin analogues show inhibitory activity with IC50 values in the micromolar range.Antiviral agents. nih.gov
Mycobacterium tuberculosis DNA Gyrase The isatin moiety is important for strong interactions with the enzyme's active site.Antitubercular agents. nih.gov
α-Glucosidase and α-Amylase Isatin-based sulfonamides show potential as inhibitors.Antidiabetic agents. nih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to analyze the conformational flexibility of ligands and proteins and to assess the stability of ligand-protein complexes predicted by molecular docking.

For a molecule like this compound, MD simulations can provide insights into its preferred conformations in different environments (e.g., in solution or when bound to a protein). This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.

MD simulations of ligand-protein complexes can reveal the dynamic nature of their interactions. While docking provides a static picture, MD simulations can show how the ligand and protein adapt to each other over time, and can help to identify key interactions that are maintained throughout the simulation. This information can be used to refine the binding mode and to estimate the binding free energy more accurately.

Studies have utilized MD simulations to investigate the stability of halogen-substituted inhibitors bound to their target receptors. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand over time, providing a measure of the stability of the complex. Fluctuations in the positions of amino acid residues in the binding site can also be analyzed to understand the flexibility of the protein and its impact on ligand binding. nih.gov For instance, MD simulations have been used to understand the conformational changes in tyrosine kinases upon binding of inhibitors like imatinib, a drug that shares some structural similarities with substituted indolinones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for In Vitro Molecular Interaction Mechanisms

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the key structural features required for activity.

QSAR studies on isatin derivatives have been performed to understand their inhibitory activity against various targets. nih.govresearchgate.net These studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression, to build a model that correlates these descriptors with the observed biological activity. nih.gov The resulting QSAR model can then be used to predict the activity of new analogues.

Pharmacophore modeling, on the other hand, focuses on identifying the 3D arrangement of essential features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are responsible for a molecule's biological activity. mdpi.comnih.govacs.org A pharmacophore model can be generated based on a set of active molecules or from the structure of a ligand-protein complex. mdpi.com This model serves as a 3D query to search for new compounds with the desired activity in large chemical databases.

For isatin derivatives, pharmacophore models have been developed to understand their activity as antiamyloidogenic agents and MAO inhibitors. mdpi.comnih.gov These models have identified key features such as hydrogen bond acceptors (from the carbonyl groups of the isatin core), hydrophobic regions, and aromatic rings as being important for activity. mdpi.com

The table below outlines the key aspects of QSAR and pharmacophore modeling for isatin analogues.

Modeling Technique Description Application to Isatin Analogues Citation
QSAR Establishes a mathematical relationship between chemical structure and biological activity.Used to predict the inhibitory activity of new isatin derivatives against targets like COX-2. nih.govresearchgate.net
Pharmacophore Modeling Identifies the 3D arrangement of essential features for biological activity.Developed to understand the antiamyloidogenic and MAO inhibitory activities of isatin derivatives. mdpi.comnih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the feasibility of chemical reactions and to understand their mechanisms by calculating the energies of reactants, products, and transition states. This is particularly useful for designing synthetic routes to new compounds and for optimizing reaction conditions.

For the synthesis of isatin derivatives, computational methods can be used to explore different reaction pathways and to identify the most likely products. nih.govresearchgate.net For example, the Sandmeyer synthesis of isatin, a well-established method, involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in the presence of a strong acid. scielo.br Computational studies could be used to model the intermediates and transition states in this reaction, providing insights into the reaction mechanism and the factors that influence the yield.

Furthermore, computational methods can be used to predict the regioselectivity of reactions, such as in 1,3-dipolar cycloadditions, which are used to synthesize more complex heterocyclic systems from isatin derivatives. researchgate.net By calculating the energies of the possible transition states, it is possible to predict which regioisomer will be the major product.

Applications of Halogenated Indoline 2,3 Diones in Advanced Chemical Research

Utility as Versatile Synthetic Building Blocks in Heterocyclic Chemistry

6-Chloro-5-iodoindoline-2,3-dione, also known as 6-chloro-5-iodoisatin, is a valuable precursor in the synthesis of various heterocyclic compounds. The isatin (B1672199) core is a privileged scaffold in medicinal chemistry, and the presence of halogen substituents at the 5 and 6 positions offers sites for further functionalization, enabling the creation of diverse molecular architectures.

Isatin and its derivatives are known to undergo a variety of chemical reactions, including N-alkylation, condensation at the C-3 carbonyl group, and electrophilic substitution on the aromatic ring. nih.govscispace.com These reactions allow for the introduction of different substituents and the construction of novel heterocyclic systems. For instance, isatins can be used to synthesize spiro compounds, which are of significant interest in natural product chemistry and drug discovery. nih.gov The reactivity of the isatin moiety has been extensively explored for the synthesis of biologically active compounds. scispace.com

The presence of both a chloro and an iodo group on the benzene (B151609) ring of this compound provides orthogonal handles for selective chemical transformations. The differing reactivity of the C-Cl and C-I bonds allows for stepwise modifications, such as cross-coupling reactions, to introduce various aryl, alkyl, or other functional groups. This versatility makes it a key intermediate in the construction of complex heterocyclic frameworks.

Table 1: Properties of 6-Chloro-1H-indole-2,3-dione
PropertyValueSource
CAS Number6341-92-0 sigmaaldrich.com
Molecular FormulaC8H4ClNO2 sigmaaldrich.com
Molecular Weight181.58 sigmaaldrich.com
FormSolid sigmaaldrich.com

Role in the Design of Chemical Probes and Enzyme Inhibitors for Mechanistic Studies

The isatin scaffold is a well-established pharmacophore found in numerous enzyme inhibitors. The specific substitution pattern of this compound can be exploited to design potent and selective inhibitors for various enzymes. For example, derivatives of 5-chloroisatin (B99725) have been investigated for their potential as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The design of these inhibitors often involves modifying the isatin core to achieve optimal binding to the enzyme's active site. nih.gov

The development of chemical probes is crucial for understanding complex biological processes. nih.gov These probes are small molecules that can be used to study the function of proteins and other biomolecules in living systems. nih.gov The halogenated nature of this compound makes it an attractive starting material for the synthesis of chemical probes. The iodine atom, in particular, can be readily replaced with a variety of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. This allows for the creation of probes that can be used to visualize the localization of a target protein within a cell or to isolate and identify its binding partners.

Research into Fluorophore and Dye Chemistry

While direct research on the fluorogenic properties of this compound is not extensively documented in the provided search results, the isatin core is a component of some dyes and fluorescent compounds. The electronic properties of the indoline-2,3-dione system can be modulated by the introduction of substituents on the aromatic ring. The presence of halogens, such as chlorine and iodine, can influence the absorption and emission spectra of the resulting molecules. Further derivatization of this compound could potentially lead to the development of novel fluorophores with specific photophysical properties.

Exploration in Materials Science for Opto-Electronic Properties (e.g., charge transport)

The application of halogenated indoline-2,3-diones in materials science, particularly for their opto-electronic properties, is an emerging area of research. Heterocyclic compounds are being investigated for their potential use in organic electronics and photovoltaics. umn.edu The ability to tune the electronic properties of the isatin core through substitution makes these compounds interesting candidates for such applications. The introduction of halogens can affect the molecular packing and intermolecular interactions in the solid state, which are critical for efficient charge transport. While specific studies on this compound in this context are not detailed in the search results, the broader class of halogenated heterocycles is of interest to the field.

Precursors for Complex Chemical Architectures and Natural Product Analogues

The structural complexity and biological activity of many natural products have inspired chemists to develop synthetic routes to these molecules and their analogues. Halogenated indoline-2,3-diones serve as valuable starting materials in this endeavor. The isatin framework is a key component of several natural products and their derivatives. The ability to selectively functionalize the chloro and iodo positions of this compound allows for the construction of intricate molecular scaffolds that mimic the structures of natural products. This approach enables the synthesis of novel compounds with potentially enhanced or modified biological activities. For instance, the synthesis of novel isatin derivatives via 1,3-dipolar cycloaddition reactions has been explored to create complex heterocyclic systems. scispace.cominternationaljournalssrg.org

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
6-chloro-5-iodoisatin
Isatin
5-chloroisatin
6-Chloro-1H-indole-2,3-dione

Conclusion and Future Research Perspectives

Summary of Current Research Directions for Halogenated Indoline-2,3-diones

Research into halogenated indoline-2,3-diones is a burgeoning field, driven by the diverse pharmacological potential of these compounds. A primary focus is the synthesis and evaluation of novel derivatives as antitumor agents. nih.gov For instance, various 1,5-disubstituted indolin-2,3-diones have been synthesized and tested for their ability to inhibit the growth of human acute promyelocytic leukemia (HL-60) cells, with some compounds showing significant activity. nih.gov The substitution pattern on the indoline (B122111) ring, including the presence and position of halogens, plays a crucial role in the observed antiproliferative effects. researchgate.net

Another significant research avenue is the development of these compounds as inhibitors of specific enzymes implicated in disease. For example, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov Furthermore, the unique chemical reactivity of the isatin (B1672199) core allows for the synthesis of complex heterocyclic systems, such as spiro-indolin-2-ones, which have shown promising biological properties. researchgate.net The presence of halogens can influence the reactivity and subsequent cyclization reactions, leading to a diverse array of molecular architectures. researchgate.net

Marine organisms are a rich source of halogenated indole (B1671886) alkaloids, many of which possess potent biological activities. nih.gov Research in this area involves the isolation, structural elucidation, and synthesis of these natural products and their analogs. These studies provide valuable insights into the structure-activity relationships of halogenated indoles and inspire the design of new therapeutic agents. nih.gov

Emerging Synthetic Challenges and Opportunities in Complex Derivatization

The synthesis of complex derivatives of halogenated indoline-2,3-diones presents both challenges and opportunities for organic chemists. A key challenge lies in the regioselective introduction of multiple, different halogen atoms onto the indoline core, such as in the target compound 6-Chloro-5-iodoindoline-2,3-dione. While methods for the individual chlorination, bromination, and iodination of indoles and their derivatives exist, the controlled synthesis of mixed di-halogenated systems requires careful optimization of reaction conditions and protecting group strategies. organic-chemistry.orgmdpi.com

One of the emerging opportunities is the development of one-pot synthesis methods that allow for the construction of complex halogenated indoline-2,3-dione derivatives in a single, efficient process. For example, a one-pot synthesis of 6-chloro-5-(2-chloroethyl)oxindole has been reported, which avoids the isolation of potentially hazardous intermediates. researchgate.net The development of similar streamlined approaches for other halogenated derivatives is an active area of research.

Furthermore, the use of modern synthetic methodologies, such as copper-mediated 2,3-difunctionalization of indoles, opens up new avenues for creating 3-halogenated 2,3′-biindoles. rsc.org These methods offer the potential for late-stage functionalization, allowing for the rapid diversification of halogenated indole scaffolds. The introduction of halogens also provides synthetic handles for further transformations, such as cross-coupling reactions, enabling the construction of even more complex molecular architectures. rsc.org

Advanced Computational Approaches in Compound Design and Mechanism Prediction

Computational chemistry plays an increasingly vital role in the design and study of halogenated indoline-2,3-diones. Density Functional Theory (DFT) calculations are widely used to predict the stability, electronic properties, and reactivity of these molecules. dergipark.org.trresearchgate.net For instance, computational studies can be employed to understand the effect of different substituents, including halogens, on the electronic structure and predict the most likely sites for nucleophilic or electrophilic attack. dergipark.org.tr This information is invaluable for designing new synthetic routes and predicting the outcome of chemical reactions.

Molecular docking studies are another powerful computational tool used to predict the binding affinity and mode of interaction of halogenated indoline-2,3-dione derivatives with biological targets, such as enzymes and receptors. researchgate.netnih.gov By simulating the interaction between a ligand and its target protein, researchers can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. For example, molecular docking has been used to study the interaction of indolin-2-one derivatives with the c-KIT kinase domain, a target in cancer therapy. researchgate.net

Furthermore, computational methods can be used to investigate reaction mechanisms. For example, the proposed mechanism for the acid-catalyzed formation of trisindolines from isatin and indole involves the initial formation of a 3-hydroxy-3-indolyl-2-indolone intermediate. nih.gov Computational studies can provide detailed insights into the energetics and transition states of such reaction pathways, aiding in the optimization of reaction conditions.

Potential Avenues for Exploration in Interdisciplinary Chemical Research

The unique properties of halogenated indoline-2,3-diones make them attractive candidates for exploration in various interdisciplinary fields. In materials science, the introduction of halogens can influence the solid-state packing and electronic properties of organic molecules. researchgate.net For example, the fluorination of π-extended indolone derivatives has been shown to improve their performance in organic field-effect transistors (OFETs), demonstrating the potential of halogenation as a strategy for optimizing the performance of organic electronic materials. researchgate.net

In the field of chemical biology, halogenated indoline-2,3-diones can be used as chemical probes to study biological processes. Their ability to interact with specific biological targets can be exploited to develop fluorescent or affinity-based probes for imaging and target identification. The development of tandem reactions of electrophilic indoles provides access to novel indolizine (B1195054) scaffolds, which can be further functionalized to create probes for biological studies. acs.org

The synthesis of isotopically labeled halogenated indoline-2,3-diones could also be a valuable tool for mechanistic studies and in vivo imaging techniques such as positron emission tomography (PET). The development of efficient methods for introducing isotopes like carbon-11 (B1219553) or fluorine-18 (B77423) into these scaffolds would open up new avenues for their application in biomedical research.

Prospects for Sustainable Synthesis and Green Chemistry Methodologies for Halogenated Indoline-2,3-diones

The development of sustainable and environmentally friendly synthetic methods is a key focus in modern chemistry. For the synthesis of halogenated indoline-2,3-diones, there is a growing interest in moving away from traditional halogenating agents, which are often toxic and produce hazardous byproducts. nih.gov

One promising approach is the use of "green" halogenation methods. For example, a method for the green halogenation of indoles using an oxone-halide system has been developed. organic-chemistry.orgnih.gov This method utilizes in situ-generated reactive halogenating species, eliminating the need for stoichiometric halogenating agents and reducing waste. organic-chemistry.orgnih.gov The development of similar green methods for the synthesis of a wider range of halogenated indoline-2,3-diones is a key area for future research.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-5-iodoindoline-2,3-dione, and how can reaction conditions be validated?

  • Methodological Answer : The synthesis typically involves halogenation of indoline-2,3-dione precursors. Key steps include iodination at the 5-position and chlorination at the 6-position. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized using design-of-experiment (DoE) approaches. For validation:
  • Monitor reaction progress via TLC or HPLC .
  • Confirm purity and yield using NMR and mass spectrometry.
  • Compare with literature protocols for analogous compounds (e.g., 5-chloroindoline-2,3-dione synthesis in ).

Table 1 : Example Reaction Optimization Parameters

ParameterRange TestedOptimal Condition
SolventDMF, THF, EtOAcDMF
Temperature (°C)60–10080
CatalystCuI, Pd(OAc)₂CuI
Yield (%)50–7572

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
  • Crystal growth via slow evaporation (e.g., ethanol/water mixtures).
  • Data collection on a diffractometer (e.g., Bruker D8 Venture).
  • Structure solution using SHELXT and refinement with SHELXL .
  • Visualization and analysis via OLEX2 .
  • Validation using CIF-checking tools (e.g., PLATON).
  • Compare bond lengths/angles with DFT-calculated values (see ) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust .
  • Store in a dry, ventilated area away from oxidizers .
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict biological activity and guide SAR studies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO, electrostatic potential) to predict reactivity. Compare with experimental data (e.g., IR, NMR) .
  • Molecular Docking : Use software like AutoDock Vina or MOE to model interactions with target proteins (e.g., bacterial enzymes). Validate with in vitro assays (e.g., MIC against E. coli).
  • SAR Analysis : Systematically modify substituents (e.g., halogens, alkyl chains) and correlate with bioactivity data .

Table 2 : Example DFT vs. Experimental Bond Lengths (Å)

BondDFT CalculationSC-XRD Data
C–Cl1.741.73
C–I2.102.09

Q. How should researchers address contradictory data in bioactivity assays?

  • Methodological Answer :
  • Triangulation : Cross-validate using multiple assays (e.g., broth microdilution + agar diffusion).
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations .
  • Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature).
  • Replication : Repeat experiments across independent labs to confirm reproducibility .

Q. What strategies resolve regioselectivity challenges during halogenation steps?

  • Methodological Answer :
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹³C NMR) to track reaction pathways.
  • Computational Modeling : Simulate transition states to predict halogenation sites (e.g., using Gaussian or ORCA) .
  • Protecting Groups : Temporarily block reactive positions (e.g., –NH groups) to direct halogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.